[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol
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Overview
Description
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution of the bromine atom can result in various functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of materials with specific electronic, optical, or mechanical characteristics .
Mechanism of Action
The mechanism of action of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The presence of the pyrrolidin-1-ylsulfonyl group enhances its binding affinity and selectivity, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: Similar structure but with a carboxamide group instead of a hydroxyl group.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Uniqueness
The uniqueness of [5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
[5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indol-2-yl]methanol is a novel indole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a bromine atom at the 5-position and a pyrrolidin-1-ylsulfonyl group at the 3-position of the indole ring, contributing to its unique properties and biological interactions.
The molecular formula of this compound is C13H15BrN2O3S, with a molecular weight of approximately 359.24 g/mol. Its structural complexity and specific functional groups are believed to confer distinct biological activities.
Property | Value |
---|---|
Molecular Formula | C13H15BrN2O3S |
Molecular Weight | 359.24 g/mol |
CAS Number | 918142-87-7 |
IUPAC Name | 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-methanol |
Synthesis
The synthesis of this compound typically involves several chemical transformations, including bromination, sulfonylation, and subsequent formation of the methanol derivative. The reaction conditions must be carefully controlled to ensure high yields and purity.
Biological Activity
Emerging research indicates that this compound exhibits significant biological activity, particularly as an antiviral agent . Notably, studies have shown that this compound can inhibit the activity of mutant reverse transcriptase enzymes associated with HIV, suggesting its potential utility in antiviral therapies.
Anticancer Properties
In addition to its antiviral properties, this compound has been evaluated for its anticancer potential. Preliminary studies indicate that it may exhibit cytotoxic effects against various cancer cell lines, although further investigation is necessary to elucidate its mechanisms of action and efficacy .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties, exhibiting activity against both bacterial and fungal strains. The presence of the bromine atom is believed to enhance its antimicrobial efficacy by facilitating interactions with microbial targets .
Case Studies
- Antiviral Activity : In vitro studies have shown that this compound effectively inhibits HIV reverse transcriptase activity in mutant strains, highlighting its potential as a therapeutic candidate for HIV treatment.
- Cytotoxicity Against Cancer Cells : A study investigating the cytotoxic effects of this compound on human glioblastoma and melanoma cell lines reported promising results, with IC50 values indicating significant potency compared to standard chemotherapy agents .
- Antimicrobial Efficacy : Research has indicated that this compound exhibits MIC values ranging from 7.8 to 46.9 µg/mL against various bacterial strains, demonstrating its potential as an antimicrobial agent .
The mechanism of action for this compound involves binding to specific molecular targets within cells, modulating their activity and affecting cellular pathways. This interaction may disrupt viral replication processes or induce apoptosis in cancer cells, although detailed mechanistic studies are still required.
Properties
CAS No. |
918142-87-7 |
---|---|
Molecular Formula |
C13H15BrN2O3S |
Molecular Weight |
359.24 g/mol |
IUPAC Name |
(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)methanol |
InChI |
InChI=1S/C13H15BrN2O3S/c14-9-3-4-11-10(7-9)13(12(8-17)15-11)20(18,19)16-5-1-2-6-16/h3-4,7,15,17H,1-2,5-6,8H2 |
InChI Key |
SQCCTKCMYPWYKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)CO |
Origin of Product |
United States |
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